molecular formula C22H24N2O4 B3265569 Allyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate CAS No. 406683-69-0

Allyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate

Cat. No. B3265569
CAS RN: 406683-69-0
M. Wt: 380.4 g/mol
InChI Key: DJKAWYLXAYJHDC-UHFFFAOYSA-N
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Description

This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon. It contains an allyl group, a fluorene moiety with a methoxy carbonyl group, and an amino ethyl amino acetate group .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The fluorene moiety provides a rigid, planar structure, while the allyl and amino groups introduce elements of flexibility .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carbonyl and amino groups could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis and Chemical Modifications

  • Synthesis of Fmoc-Protected Amino Acids: Allyl esters, derived from heating N-acylsultams with allyl alcohol, can be hydrolyzed to produce Fmoc-protected amino acids. This process involves [(fluoren-9-yl)methoxy]-carbonyl-(Fmoc)-protected amino acids prepared from N-[N'-(Fmoc)amino]acylsultams (Oppolzer & Lienard, 1992).

Reactions with Other Compounds

  • Reaction with Adamantan-2-amine: Methyl 2-(4-allyl-2-methoxyphenoxy)acetate reacts with adamantan-2-amine and (adamantan-1-yl)methylamine, leading to target amides and the butyl ester of corresponding acid, showcasing resistance to aminolysis (Novakov et al., 2017).

Polymer Synthesis

  • Formation of Poly(ethylene oxide) Derivatives: The chemical modification of alpha-hydroxy-omega-allyl poly(ethylene oxide) (PEO), synthesized by anionic polymerization, leads to well-defined alpha-methoxy-omega-amino and alpha-hydroxy-omega-amino PEOs (Cammas, Nagasaki, & Kataoka, 1995).

Application in Organic Synthesis

  • Synthesis of β-Amino Acids: The Arndt-Eistert protocol, starting from N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected (Fmoc) α-amino acids, efficiently produces enantiomerically pure N-Fmoc-protected β-amino acids (Ellmerer-Müller et al., 1998).

Catalytic Applications

  • Pd-catalyzed Asymmetric Allylic Alkylation: Palladium-catalyzed allylic alkylation of α-fluorophosphonates demonstrates high regio-, diastereo-, and enantio-selectivities, proving useful in organic synthesis (Huang et al., 2014).

Synthesis of Peptide Nucleic Acid Monomers

  • Preparation of Peptide Nucleic Acid Monomers: The synthesis of benzyl, allyl, and 4-nitrobenzyl esters of N-[2-(Fmoc)aminoethyl]glycine, starting from N-(2-aminoethyl)glycine, is essential for peptide nucleic acid monomer production (Wojciechowski & Hudson, 2008).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It would likely depend on the specific context in which the compound is used .

Future Directions

The future directions for research on this compound could include exploring its potential applications in various fields, such as materials science, pharmaceuticals, or organic synthesis .

properties

IUPAC Name

prop-2-enyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-2-13-27-21(25)14-23-11-12-24-22(26)28-15-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h2-10,20,23H,1,11-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKAWYLXAYJHDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)CNCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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